molecular formula C19H32O4 B1678462 Pironetin CAS No. 151519-02-7

Pironetin

Cat. No. B1678462
M. Wt: 324.5 g/mol
InChI Key: XIHGDBYGUWEHCV-FSEPSNHWSA-N
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Description

Pironetin is a bacterial metabolite originally isolated from Streptomyces that has diverse biological activities, including anti-proliferative, immunosuppressive, and plant growth regulatory properties .


Synthesis Analysis

The Synthesis and Evaluation of Pironetin and Pironetin Analogs as Ovarian Cancer Chemotherapeutic Agents was discussed in a dissertation . The synthesis involved Alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reactions in an asymmetric total synthesis of both the natural (−) and unnatural (+) antipodes of pironetin .


Molecular Structure Analysis

Pironetin forms a covalent bond to cysteine-316 in α-tubulin via a Michael addition reaction . The crystal structure of the tubulin-pironetin complex revealed that pironetin perturbs the T7 loop and helix H8 of α-tubulin .


Chemical Reactions Analysis

Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule . The Alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reactions were used in an asymmetric total synthesis of both the natural (−) and unnatural (+) antipodes of pironetin .


Physical And Chemical Properties Analysis

Pironetin has a molecular formula of C19H32O4, an average mass of 324.455 Da, and a mono-isotopic mass of 324.230072 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 473.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C .

Scientific Research Applications

Microtubule Formation Inhibition

  • Pironetin has been identified as a powerful inhibitor of microtubule assembly in cancer treatment. Its mode of action includes binding covalently to αCys316 of α-tubulin and perturbing essential tubulin elements, leading to the inhibition of microtubule formation. This mechanism is vital in understanding how Pironetin impedes cancer cell proliferation and has implications for developing Pironetin variants with enhanced activity profiles (Prota et al., 2016).

Antitumor Activity and Cell Cycle Arrest

  • Pironetin and its derivatives have shown significant antitumor activity and the ability to arrest the cell cycle at the M-phase. This effect was observed in various tumor cell lines, including those resistant to other microtubule-targeted drugs, suggesting Pironetin's potential as a novel antitumor drug (Kondoh et al., 1998).

Structural Analysis and Synthesis

  • The total synthesis of Pironetin has been accomplished, highlighting its structural complexity and the significance of its stereochemistry. This synthesis is crucial for understanding Pironetin's biological activities and provides a foundation for designing more effective derivatives (Dias et al., 2003).

Binding Mechanism and Target Identification

  • Studies have identified that Pironetin binds selectively to Lys352 of α-tubulin. This discovery is significant as it is the first known compound to covalently bind to this specific site on α-tubulin, offering insights into new strategies for targeting tubulin in cancer therapy (Usui et al., 2004).

Plant Growth Regulation

  • Apart from its anticancer properties, Pironetin has also been identified as a novel plant growth regulator. It shows inhibitory effects on the growth of crops like rice and wheat, indicating its potential application in agriculture (Kobayashi et al., 1994)

Future Directions

Pironetin’s unique mechanism of action may bestow it with advantages over existing microtubule-perturbing agents under conditions of multi-drug resistance . The only compound known to bind α-tubulin, pironetin, is being explored for its structure-activity relationship and future directions .

properties

IUPAC Name

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHGDBYGUWEHCV-FSEPSNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037185
Record name Pironetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pironetin

CAS RN

151519-02-7
Record name Pironetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pironetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
865
Citations
AE Bañuelos-Hernández… - The Journal of …, 2014 - ACS Publications
… demonstrating that pironetin covalently … of pironetin’s mode of interaction with tubuline in solution have not been explored. This work describes the conformational analysis of pironetin …
Number of citations: 22 pubs.acs.org
T Usui, H Watanabe, H Nakayama, Y Tada, N Kanoh… - Chemistry & biology, 2004 - cell.com
… -amino group of lysine residues are expected as a binding site of pironetin, we used alanine scanning of both pironetin bound … cysteine and lysine to determine the pironetin binding …
Number of citations: 128 www.cell.com
AE Prota, J Setter, AB Waight, K Bargsten… - Journal of Molecular …, 2016 - Elsevier
… , this result explains how pironetin inhibits the formation of microtubules. Together, … pironetin binding site on α-tubulin and thus offer a promising basis for the rational design of pironetin …
Number of citations: 74 www.sciencedirect.com
M Kondoh, T Usui, S Kobayashi, K Tsuchiya… - Cancer letters, 1998 - Elsevier
… , which is identical to pironetin, showed potent suppressive effects on the blastogenesis of both T and B cells [4]. In this paper, we report that pironetin inhibited the cell cycle progression …
Number of citations: 114 www.sciencedirect.com
G Vergoten, C Bailly - Plants, 2023 - mdpi.com
… product pironetin… pironetin: cryptoconcatones F and L. In both cases, the facile formation of a covalent bond with Cys316 was evidenced, as observed with the parent compound pironetin…
Number of citations: 3 www.mdpi.com
LC Dias, LG De Oliveira, MA De Sousa - Organic Letters, 2003 - ACS Publications
… Pironetin showed suppressive effects on the responses of T and B lymphocytes to mitogens. The structure of pironetin … derivatives of pironetin, we have undertaken its total synthesis. …
Number of citations: 82 pubs.acs.org
SK Coulup, GI Georg - Bioorganic & Medicinal Chemistry Letters, 2019 - Elsevier
… in a similar manner to pironetin, albeit at much higher concentrations than pironetin. This is … as pironetin. Due to the results of the analogs so far mentioned, it appears that pironetin …
Number of citations: 54 www.sciencedirect.com
S Kobayashi, K Tsuchiya, T Kurokawa… - The Journal of …, 1994 - jstage.jst.go.jp
… The structure of pironetin was determined … pironetin were reported previously1*. In this paper wedescribe the structural elucidation. Results and Discussion The IR spectrum of pironetin (…
Number of citations: 121 www.jstage.jst.go.jp
SK Coulup, DS Huang, HL Wong… - Journal of medicinal …, 2019 - ACS Publications
… In summary, we have shown that the natural product pironetin is rapidly metabolized to several metabolites. We identified the major site of metabolism of the natural product pironetin to …
Number of citations: 15 pubs.acs.org
M KONDOH, T USUI, T NISHIKIORI… - Biochemical …, 1999 - portlandpress.com
… In this paper, we investigated the antitumour activity of pironetin in mouse leukaemia P388 … pironetin induces apoptosis following the phosphorylation of Bcl-2. The effects of pironetin …
Number of citations: 94 portlandpress.com

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